molecular formula C27H13ClF2N6Na4O14S4 B13412927 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt CAS No. 72139-13-0

2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt

Cat. No.: B13412927
CAS No.: 72139-13-0
M. Wt: 939.1 g/mol
InChI Key: XKEOGYCKCCFQLK-UHFFFAOYSA-J
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Description

2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, azo, and pyrimidinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt typically involves multiple steps:

    Formation of the Naphthalenedisulfonic Acid Core: This step involves sulfonation of naphthalene to introduce sulfonic acid groups at the 2 and 7 positions.

    Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with a suitable aromatic amine.

    Introduction of the Pyrimidinyl Group: This involves a nucleophilic substitution reaction where the pyrimidinyl group is attached to the benzoyl moiety.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by neutralization with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and azo coupling reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Quinones, sulfonic acid derivatives.

    Reduction Products: Amines, de-azo compounds.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Dye Synthesis: Used as an intermediate in the synthesis of complex dyes and pigments.

    Analytical Chemistry: Employed as a reagent in various analytical techniques.

Biology

    Biological Staining: Utilized in staining techniques for microscopy.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry

    Textile Industry: Used in the dyeing and printing of fabrics.

    Paper Industry: Employed in the production of colored paper.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In dye synthesis, it acts as a chromophore, imparting color to the final product. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific use case.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Azo Compounds: Other azo dyes and pigments.

    Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups.

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)benzoyl)amino)-3-((2,5-disulfophenyl)azo)-4-hydroxy-, tetrasodium salt lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

72139-13-0

Molecular Formula

C27H13ClF2N6Na4O14S4

Molecular Weight

939.1 g/mol

IUPAC Name

tetrasodium;5-[[3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-3-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C27H17ClF2N6O14S4.4Na/c28-21-24(29)33-27(30)34-25(21)31-13-3-1-2-11(6-13)26(38)32-17-10-15(52(42,43)44)7-12-8-19(54(48,49)50)22(23(37)20(12)17)36-35-16-9-14(51(39,40)41)4-5-18(16)53(45,46)47;;;;/h1-10,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4

InChI Key

XKEOGYCKCCFQLK-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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